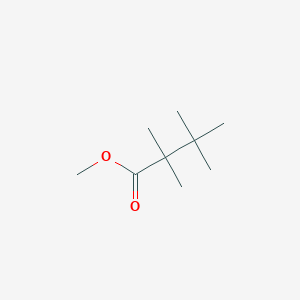
Acetaldehyde, 3H-1,2-dithiol-3-ylidene-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaldehyde, 3H-1,2-dithiol-3-ylidene-, (Z)-, also known as (3H-1,2-Dithiol-3-ylidene)acetaldehyde, is a sulfur-containing heterocyclic compound. It is characterized by the presence of a dithiol ring structure, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3H-1,2-Dithiol-3-ylidene)acetaldehyde typically involves the reaction of acetaldehyde with sulfur-containing reagents. One common method includes the use of elemental sulfur or disulfur dichloride in the presence of a base to facilitate the formation of the dithiol ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for (3H-1,2-Dithiol-3-ylidene)acetaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
(3H-1,2-Dithiol-3-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the dithiol ring to a thiol or disulfide, altering the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
(3H-1,2-Dithiol-3-ylidene)acetaldehyde has several scientific research applications, including:
作用機序
The mechanism by which (3H-1,2-Dithiol-3-ylidene)acetaldehyde exerts its effects involves the release of hydrogen sulfide, a gaseous signaling molecule. This release can modulate various molecular targets and pathways, including those involved in cardiovascular, immune, and nervous system functions. The compound’s interaction with cellular enzymes and receptors plays a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
- 4,5-Dimethyl-1,2-dithiol-3-thione
- Anethole dithiolethione
- S-Danshensu
- NOSH-1
Comparison
Compared to similar compounds, (3H-1,2-Dithiol-3-ylidene)acetaldehyde is unique due to its specific dithiol ring structure and the ability to release hydrogen sulfide under certain conditions. This property distinguishes it from other sulfur-containing heterocycles and contributes to its diverse applications in scientific research .
特性
CAS番号 |
39196-46-8 |
|---|---|
分子式 |
C5H4OS2 |
分子量 |
144.2 g/mol |
IUPAC名 |
2-(dithiol-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C5H4OS2/c6-3-1-5-2-4-7-8-5/h1-4H |
InChIキー |
BGIQCSQHRFJPFU-UHFFFAOYSA-N |
正規SMILES |
C1=CSSC1=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
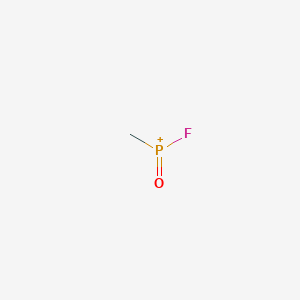
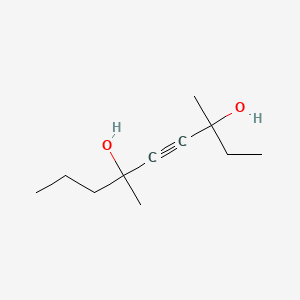

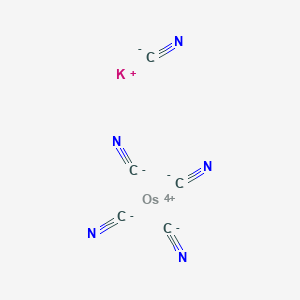
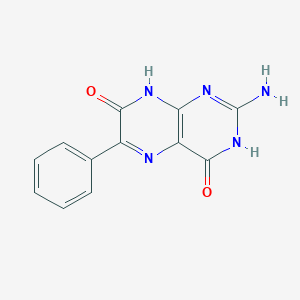
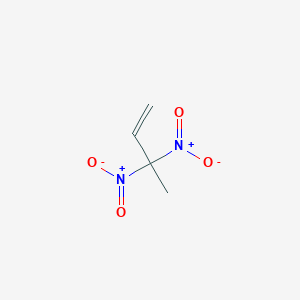
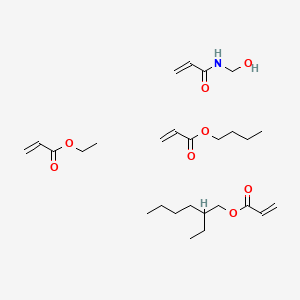
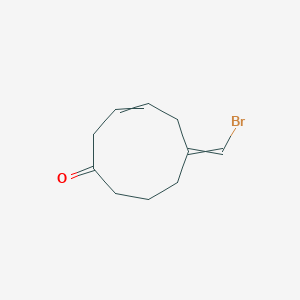
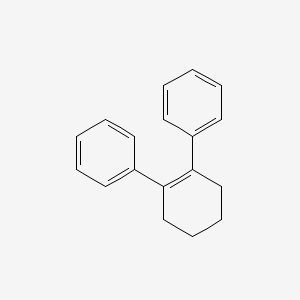

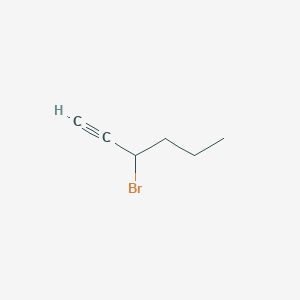
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
